

Lonafarnib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Lonafarnib

Cat. No.: B1684561

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Abstract

Lonafarnib (SCH 66336), a potent, orally bioavailable farnesyltransferase inhibitor, has garnered significant attention for its therapeutic potential in oncology and rare genetic disorders. This technical guide provides a comprehensive overview of **Lonafarnib**'s chemical properties, a detailed elucidation of its synthetic pathway with experimental protocols, and an in-depth look at its mechanism of action. Quantitative data on its biological activity and pharmacokinetics are presented in structured tables for clarity. Visual diagrams generated using Graphviz are included to illustrate the chemical structure, synthesis workflow, and the targeted signaling pathway.

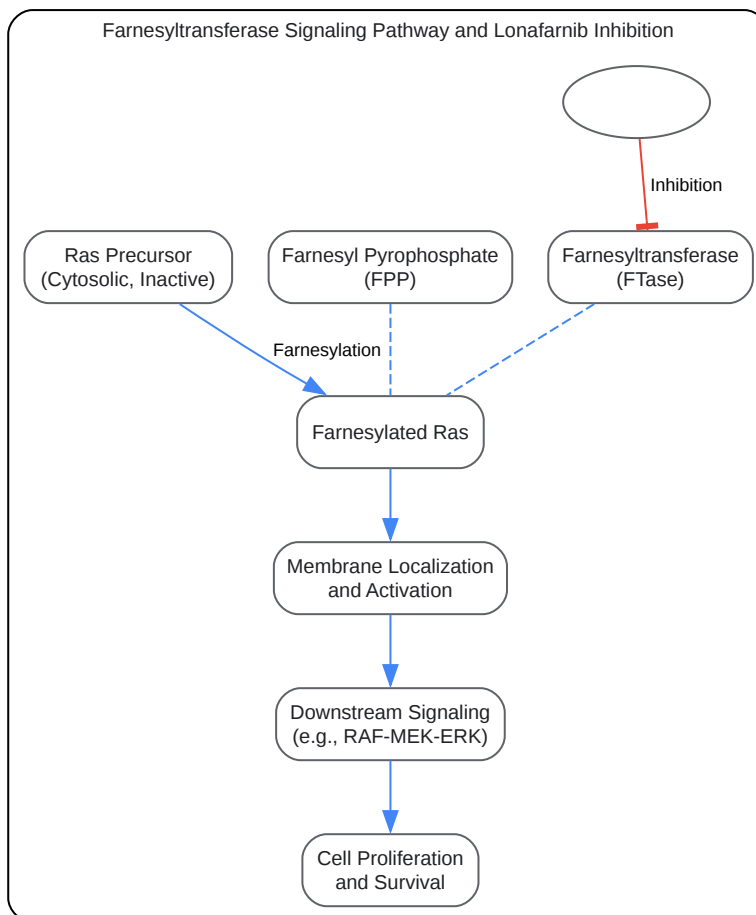
Chemical Structure and Properties

Lonafarnib is a synthetic tricyclic halogenated carboxamide. Its chemical identity is well-characterized by the following identifiers:

- IUPAC Name: 4-(2-{4-[(11R)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl]piperidin-1-yl}-2-oxoethyl)piperidine-1-carboxamide[3]
- CAS Number: 193275-84-2[1][3][4]
- Molecular Formula: C₂₇H₃₁Br₂ClN₄O₂[1][4][5]

- Molecular Weight: 638.82 g/mol [4][5]
- Synonyms: SCH 66336, Sarasar[1][3]

The chemical structure of **Lonafarnib** is depicted below:



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